N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

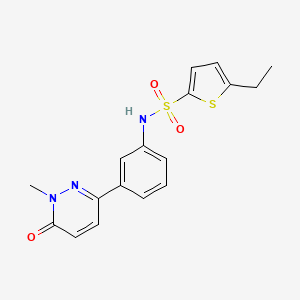

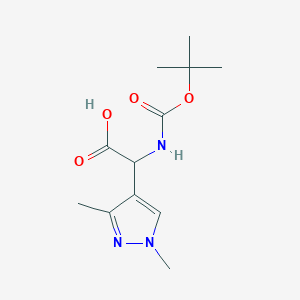

N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide is a unique chemical compound with the empirical formula C7H10F3NO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide involves several steps. In one reported method, the reaction mixture was stirred at ambient temperature overnight, then poured into ethyl acetate and washed successively with 2 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine .Molecular Structure Analysis

The molecular structure of N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide can be represented by the SMILES stringCON(C)C(=O)[C@H]1C[C@@H]1C(F)(F)F . The InChI code for this compound is 1S/C7H10F3NO2/c1-11(13-2)6(12)4-3-5(4)7(8,9)10/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 . Physical And Chemical Properties Analysis

N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide is a solid compound with a molecular weight of 197.16 . It has a density of 1.299 g/mL at 25 °C .Scientific Research Applications

Synthesis and Antiproliferative Activity

N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide has been utilized in the synthesis of various compounds with potential antiproliferative activities. For instance, a compound synthesized by condensing a similar structure with 4-morpholino-1H-indazol-3-amine exhibited significant inhibitory activity against certain cancer cell lines, highlighting its potential in cancer research (Lu et al., 2021).

Crystal Structure Analysis

The structural analysis of related compounds, synthesized from similar cyclopropane-1-carboxamide structures, has been conducted to understand their properties and potential applications. The arrangement of substituents around the cyclopropane ring, as well as the crystal structure, provides insights into their chemical behavior and possible applications in material science or drug design (Yan & Liu, 2007).

Nucleophilic Substitution Reactions

The compound has been involved in nucleophilic substitution reactions, leading to the synthesis of various derivatives. These reactions expand the range of potential applications in organic synthesis and drug development. The method demonstrates versatility in creating a variety of compounds from a single starting material (Zhou et al., 2021).

Mass Spectrometry Studies

Mass spectrometric studies have been conducted on similar compounds to understand their behavior under different conditions. This research can provide valuable information for analytical chemistry, especially in identifying and understanding complex molecular structures (Kolsaker, Kvarsnes, & Storesund, 1986).

Larvicidal Properties

Some derivatives of cyclopropane-1-carboxamide have been synthesized and evaluated for their larvicidal properties, particularly against mosquito larvae. This indicates potential applications in pest control and public health (Taylor, Hall, & Vedres, 1998).

Safety and Hazards

This compound is classified as a combustible solid . It has been assigned the hazard statements H226 (flammable liquid), H301 (toxic if swallowed), and H319 (causes serious eye irritation) . Precautionary measures include avoiding ignition sources, seeking medical advice if swallowed, and rinsing cautiously with water if it comes into contact with the eyes .

properties

IUPAC Name |

N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c1-11(13-2)6(12)4-3-5(4)7(8,9)10/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYLGHYOCDXXMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CC1C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

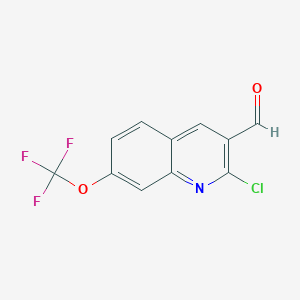

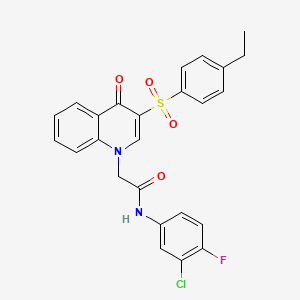

![7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587266.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2587268.png)

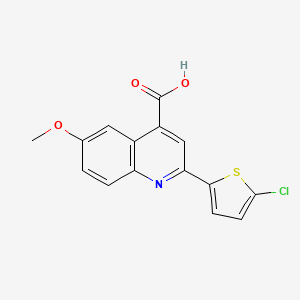

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanamide](/img/structure/B2587277.png)